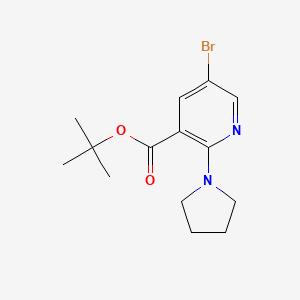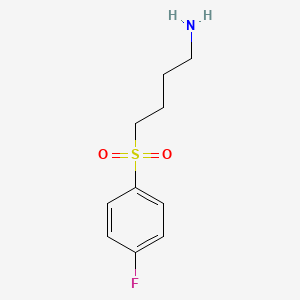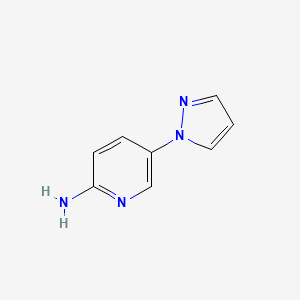
5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester
Descripción general
Descripción
5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester (5-Br-PNA-tBu) is a novel small molecule agonist of the nicotinic acetylcholine receptor (nAChR). It is an important research tool for studying the structure and function of the nAChR and its associated signaling pathways. 5-Br-PNA-tBu has been used in a variety of scientific research applications, such as cell culture studies, electrophysiological recordings, and biochemical assays.
Aplicaciones Científicas De Investigación
5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester has been used in a variety of scientific research applications. It has been used in cell culture studies to study the effects of nAChR activation on cell proliferation, differentiation, and migration. It has also been used in electrophysiological recordings to study the effects of nAChR activation on neuronal excitability. In addition, 5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester has been used in biochemical assays to study the effects of nAChR activation on the release of neurotransmitters such as acetylcholine and dopamine.
Mecanismo De Acción
5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester binds to the nAChR and activates it, resulting in the opening of an ion channel. This allows the influx of calcium and sodium ions into the cell, resulting in a depolarization of the cell membrane. This depolarization triggers the release of neurotransmitters, such as acetylcholine and dopamine, from the cell.
Biochemical and Physiological Effects
The activation of the nAChR by 5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester has been shown to have a variety of biochemical and physiological effects. Activation of the nAChR has been shown to increase the release of neurotransmitters, such as acetylcholine and dopamine. In addition, activation of the nAChR has been shown to increase the expression of genes involved in cell proliferation, differentiation, and migration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester has several advantages for use in laboratory experiments. It is a highly selective agonist of the nAChR, meaning that it only activates the nAChR and not other receptors. In addition, it is a small molecule, meaning that it is easy to handle and store. However, it does have some limitations. It is not very stable in solution, meaning that it must be used quickly after preparation. In addition, it has a relatively low affinity for the nAChR, meaning that it may not be suitable for studies requiring high concentrations of agonist.
Direcciones Futuras
Future research on 5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester could focus on developing more stable derivatives of the molecule that are better suited for use in laboratory experiments. In addition, further studies could be conducted to investigate the effects of 5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester on other cellular processes, such as apoptosis and autophagy. Finally, further research could be conducted to investigate the effects of 5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester on other receptor systems, such as the G-protein coupled receptor (GPCR) system.
Propiedades
IUPAC Name |
tert-butyl 5-bromo-2-pyrrolidin-1-ylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)11-8-10(15)9-16-12(11)17-6-4-5-7-17/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWLGTDSBROULU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC(=C1)Br)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1486337.png)

![3-[(Prop-2-en-1-ylamino)methyl]benzonitrile](/img/structure/B1486339.png)
![N-[2-(4-fluorophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1486340.png)
![6-[3-Methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B1486341.png)
![Methyl 2-[(3-hydroxycyclobutyl)amino]acetate hydrochloride](/img/structure/B1486344.png)
![Boron, [5-[(3,5-dimethyl-2H-pyrrol-2-ylidene-N-methyl)]-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-1H-pyrrole-2-propanamidato-]difluoro-](/img/structure/B1486347.png)



![[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol](/img/structure/B1486352.png)